BenchChemオンラインストアへようこそ!

4-(Cycloheptylmethyl)piperidine hydrochloride

Antitubercular drug discovery Dipiperidine scaffold Regioisomeric SAR

4-(Cycloheptylmethyl)piperidine hydrochloride (CAS 188844-26-0) is a 4-substituted piperidine derivative bearing an N-cycloheptylmethyl substituent, supplied as the hydrochloride salt (C₁₃H₂₆ClN, MW 231.80, typical purity 95%). The compound belongs to the (cyclo)alkylpiperidine class, where the cycloheptylmethyl group confers distinct lipophilicity and steric properties compared to smaller or larger cycloalkyl homologs.

Molecular Formula C13H26ClN
Molecular Weight 231.8 g/mol
CAS No. 188844-26-0
Cat. No. B1432606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cycloheptylmethyl)piperidine hydrochloride
CAS188844-26-0
Molecular FormulaC13H26ClN
Molecular Weight231.8 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CC2CCNCC2.Cl
InChIInChI=1S/C13H25N.ClH/c1-2-4-6-12(5-3-1)11-13-7-9-14-10-8-13;/h12-14H,1-11H2;1H
InChIKeyZTIQHNFPVJKZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cycloheptylmethyl)piperidine hydrochloride (CAS 188844-26-0): Core Building Block Profile for Medicinal Chemistry Procurement


4-(Cycloheptylmethyl)piperidine hydrochloride (CAS 188844-26-0) is a 4-substituted piperidine derivative bearing an N-cycloheptylmethyl substituent, supplied as the hydrochloride salt (C₁₃H₂₆ClN, MW 231.80, typical purity 95%) . The compound belongs to the (cyclo)alkylpiperidine class, where the cycloheptylmethyl group confers distinct lipophilicity and steric properties compared to smaller or larger cycloalkyl homologs [1]. It serves as a key synthetic intermediate for constructing pharmacologically active molecules, including muscarinic M₃ receptor ligands, dipiperidine antitubercular agents, and nociceptin/orphanin FQ (NOP) receptor modulators, where the 4-position substitution geometry is mechanistically essential [2][3].

Why 4-(Cycloheptylmethyl)piperidine hydrochloride Cannot Be Replaced by Regioisomers or Smaller Cycloalkyl Homologs


The substitution position on the piperidine ring (C-4 vs. C-2 vs. C-3) determines the spatial orientation of the basic nitrogen and the lipophilic substituent, directly controlling binding-pocket complementarity in downstream ligands. In dipiperidine antitubercular agents, the (piperidin-4-ylmethyl)piperidine scaffold—requiring precisely the 4-position attachment—was identified as an essential structural element for antibacterial activity; the corresponding 2- and 3-substituted regioisomers lack this geometry and were not active in the same series [1]. The cycloheptylmethyl group itself occupies a unique lipophilicity–steric space: in aromatase inhibitor piperidinediones, the cycloheptylmethyl-substituted compound (2) was superior in vivo to the cyclohexyl clinical candidate CHAG at 8.6 µmol/kg, whereas the cyclohexylmethyl (3), cyclopentylmethyl (4), and 1-adamantylmethyl (6) analogs each produced quantitatively different efficacy profiles [2]. In NOP receptor ligand design, replacing N-cyclooctylmethyl with N-cycloheptylmethyl (RTI-816) preserved antagonist behavior, while the cyclopropylmethyl and methylindole congeners showed divergent binding to NPFF receptor subtypes [3][4]. These data collectively demonstrate that neither the piperidine substitution position nor the cycloalkyl ring size can be arbitrarily swapped without measurable loss or alteration of pharmacological performance.

4-(Cycloheptylmethyl)piperidine hydrochloride (CAS 188844-26-0): Quantitative Differentiation Evidence Against Closest Analogs


4-Position Is Essential for Dipiperidine Antitubercular Scaffold Activity vs. 2- and 3-Regioisomers

In the dipiperidine class of antitubercular agents, the (piperidin-4-ylmethyl)piperidine scaffold—which can only be constructed from a 4-substituted piperidine building block such as 4-(cycloheptylmethyl)piperidine—was identified as an essential structural element required for antibacterial activity against Mycobacterium tuberculosis [1]. The initial combinatorial library of 10,358 compounds produced dipiperidine representatives with MIC values as low as 7.8 µM and relatively low nonspecific cellular toxicity (30–162 µM), with logP values less than 4 [1]. Subsequent focused library synthesis of 313 new dipiperidines confirmed that the 4-position connectivity is indispensable; the corresponding 2- and 3-substituted piperidine regioisomers cannot generate the same (piperidin-4-ylmethyl)piperidine pharmacophore geometry and were not represented among active compounds in this series [2]. The lead compound SQ609, built from this 4-substituted scaffold, inhibited more than 90% of intracellular M. tuberculosis growth at 4 µg/mL in infected macrophages [2].

Antitubercular drug discovery Dipiperidine scaffold Regioisomeric SAR

Cycloheptylmethyl vs. Cyclohexyl: Superior in Vivo Aromatase Inhibition at 8.6 µmol/kg

In a systematic study of cycloalkyl- and cycloalkylalkyl-substituted 3-(4-aminophenyl)-piperidine-2,6-diones evaluated as aromatase inhibitors, seven compounds were more active in vitro than the cyclohexyl reference compound CHAG (a former clinical candidate), including cycloheptylmethyl (compound 2) [1]. In vivo, at a dose of 8.6 µmol/kg body weight, compound 2 (cycloheptylmethyl) was superior to CHAG in inhibiting androgen-stimulated uterine growth in immature Sprague-Dawley rats, whereas compounds 1 (cycloheptyl), 3 (cyclohexylmethyl), 4 (cyclopentylmethyl), 6 (1-adamantylmethyl), and 7 (2-cyclohexylethyl) were only as potent as CHAG [1]. A QSAR analysis confirmed a linear relationship between logP and –logIC₅₀ across the series, demonstrating that the cycloheptylmethyl substituent occupies a quantitatively distinct lipophilicity-activity niche not replicated by cyclohexylmethyl, cyclopentylmethyl, or cycloheptyl groups [1].

Aromatase inhibition Breast cancer Cycloalkyl SAR

Cycloheptylmethyl vs. Cyclooctylmethyl at NOP Receptor: Antagonist Profile Retention with Altered Inverse Agonism

In a study designing bifunctional NOP–mu opioid receptor ligands, the N-substituent of the archetype NOP-selective neutral antagonist J-113,397 was systematically varied [1]. When the N-cyclooctylmethyl group of J-113,397 was replaced with N-cycloheptylmethyl (generating RTI-816), the ligand remained an antagonist in the NOPR functional screen, with weak inverse agonist activity [1]. RTI-816 showed an antagonist profile similar to its archetype J-113,397, and neither was statistically different from vehicle control in the functional assay, demonstrating that the seven-membered cycloheptyl ring preserves the pharmacologically required N-substituent volume while subtly modulating efficacy relative to the eight-membered cyclooctyl parent [1][2].

NOP receptor Opioid pharmacology N-substituent SAR

Cycloheptylmethyl Imparts NPFF Receptor Subtype Selectivity Distinct from Cyclopropylmethyl and Methylindole Analogs

In a systematic study of 4-anilinopiperidine-based neuropeptide FF (NPFF) receptor ligands, the cycloheptylmethyl-substituted analog showed no detectable binding to either NPFF₁ or NPFF₂ receptor subtypes within the limits of the radioligand displacement assay ([³H]-NPVF for NPFF₁; [³H]-EYF for NPFF₂) [1]. In contrast, the cyclopropylmethyl and methylindole derivatives demonstrated measurable binding to both subtypes, and the cyclopentylmethyl and methylindole derivatives offered a weak preference for the NPFF₂ subtype [1]. This binding-negativity profile demonstrates that the cycloheptylmethyl group creates a fundamentally different receptor interaction landscape compared to smaller (cyclopropylmethyl, cyclopentylmethyl) or aromatic (methylindole) N-substituents, enabling deliberate exclusion of NPFF receptor engagement in polypharmacological ligand design [1].

Neuropeptide FF Receptor selectivity N-substituent profiling

Hydrochloride Salt Form Provides Quantitative Handling and Solubility Advantages over Free Base

4-(Cycloheptylmethyl)piperidine hydrochloride (CAS 188844-26-0, MW 231.80) is supplied as a crystalline hydrochloride salt with a minimum purity specification of 95%, suitable for long-term storage under cool, dry conditions . The hydrochloride salt form confers significantly enhanced aqueous solubility and solid-state stability relative to the corresponding free base, 4-(cycloheptylmethyl)piperidine (CAS 204013-08-1, MW 195.34), which is a hygroscopic liquid or low-melting solid requiring more stringent storage conditions . The salt form also provides the compound in a directly weighable, non-hygroscopic physical state that facilitates accurate stoichiometric use in amide coupling, reductive amination, and N-alkylation reactions without the need for in situ protonation or special handling precautions required for the free amine .

Salt form selection Solid handling Aqueous solubility

Derivatization Proof-of-Concept: High-Affinity M₃ Muscarinic Ligand (Ki 12 nM) from 4-(Cycloheptylmethyl)piperidine Scaffold

The synthetic utility of 4-(cycloheptylmethyl)piperidine as a building block is demonstrated by N-(1-cycloheptylmethyl-piperidin-4-yl)-2-cyclopentyl-2-hydroxy-2-phenyl-acetamide, which exhibits a Ki of 12 nM against the human muscarinic acetylcholine M₃ receptor expressed in CHO cells, measured by displacement of [³H]N-methylscopolamine ([³H]NMS) [1]. This Ki value places the compound in a high-affinity range suitable for lead optimization and confirms that the 4-(cycloheptylmethyl)piperidine scaffold, when elaborated at the 4-amino position, can generate potent receptor ligands. The 4-position geometry specifically orients the cyclopentyl-hydroxyphenyl-acetamide pharmacophore relative to the lipophilic cycloheptylmethyl moiety in a manner that 2- or 3-substituted piperidine regioisomers cannot replicate [1].

Muscarinic M₃ receptor Building block utility Ligand affinity

4-(Cycloheptylmethyl)piperidine hydrochloride (CAS 188844-26-0): Evidence-Backed Research and Industrial Application Scenarios


Antitubercular Dipiperidine Lead Optimization Programs

For medicinal chemistry teams pursuing dipiperidine-based antitubercular agents, 4-(cycloheptylmethyl)piperidine hydrochloride is the required building block for constructing the essential (piperidin-4-ylmethyl)piperidine pharmacophore. The foundational SAR from the 10,358-compound combinatorial library and the subsequent 313-compound focused library identified this scaffold geometry as indispensable for activity against M. tuberculosis, with lead compound SQ609 achieving >90% intracellular bacterial growth inhibition at 4 µg/mL [1][2]. Substitution with 2- or 3-(cycloheptylmethyl)piperidine regioisomers will not yield active dipiperidine products, making correct regioisomer procurement critical to program success.

NOP Receptor Modulator Design Requiring Fine-Tuned N-Substituent Sterics

In NOP receptor ligand programs where the pharmacological profile must be precisely balanced between neutral antagonism and weak inverse agonism, the cycloheptylmethyl N-substituent offers a validated intermediate steric option. Direct comparative data show that RTI-816 (N-cycloheptylmethyl) retains antagonist behavior with subtle inverse agonist activity, whereas the archetype N-cyclooctylmethyl (J-113,397) is a pure neutral antagonist [1]. This enables structure-based tuning of NOP receptor efficacy without altering the core pharmacophore, a capability not provided by smaller (cyclohexylmethyl) or larger (cyclooctylmethyl) N-substituents.

GPCR Ligand Libraries Requiring NPFF Receptor-Silent N-Substituents

For parallel synthesis of GPCR-focused libraries where NPFF receptor engagement must be avoided (e.g., to prevent anti-opioid counter-regulation in mixed opioid-NOP ligand programs), 4-(cycloheptylmethyl)piperidine hydrochloride provides an experimentally validated 'silent' N-substituent. The cycloheptylmethyl-substituted 4-anilinopiperidine showed no detectable binding to either NPFF₁ or NPFF₂ receptors, whereas the cyclopropylmethyl and methylindole analogs bound both subtypes [1]. This selectivity-by-absence profile is documented and reproducible, offering a rational basis for building block selection over smaller cycloalkylmethyl or aromatic N-substituents.

Multi-Step Synthesis Requiring Stable, Non-Hygroscopic Piperidine Intermediates

In synthetic routes involving sequential N-functionalization, amide bond formation, or reductive amination at the piperidine 4-position, the hydrochloride salt form (CAS 188844-26-0) offers practical advantages over the free base (CAS 204013-08-1) including non-hygroscopic solid handling, accurate stoichiometric weighing, and elimination of the need for pre-reaction protonation steps [1][2]. The crystalline hydrochloride is specified at ≥95% purity with defined long-term storage conditions, supporting reproducible multi-gram scale synthesis typical of lead optimization and preclinical candidate production [1].

Quote Request

Request a Quote for 4-(Cycloheptylmethyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.